molecular formula C10H19IO2 B14139157 Heptyl 2-iodopropanoate

Heptyl 2-iodopropanoate

Cat. No.: B14139157
M. Wt: 298.16 g/mol
InChI Key: HWUZCAYXJMOXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl 2-iodopropanoate is an organic ester compound characterized by a heptyl chain (C₇H₁₅) esterified to a 2-iodopropanoic acid moiety. Its molecular structure combines the hydrophobic heptyl group with the electrophilic iodine substituent, influencing its physicochemical properties, such as solubility, thermal stability, and reactivity. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and liquid crystal materials.

Properties

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

heptyl 2-iodopropanoate

InChI

InChI=1S/C10H19IO2/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9H,3-8H2,1-2H3

InChI Key

HWUZCAYXJMOXPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of heptyl 2-iodopropanoate, comparisons are drawn with structurally analogous esters and halogenated compounds. Key parameters include substituent effects, phase behavior, and reactivity.

Substituent Effects: Iodo vs. Other Halogens

This compound’s iodine atom distinguishes it from analogs like heptyl 2-chloropropanoate or heptyl 2-bromopropanoate. The larger atomic radius and polarizability of iodine enhance its nucleophilic substitution reactivity compared to chlorine or bromine derivatives. However, this also increases molecular weight and may reduce volatility.

Compound Halogen Molecular Weight (g/mol) Boiling Point (°C) Reactivity (Sₙ2)
This compound I ~298.2 ~220–230 (est.) High
Heptyl 2-bromopropanoate Br ~253.1 ~195–205 Moderate
Heptyl 2-chloropropanoate Cl ~208.6 ~180–190 Low

Note: Data estimated based on analogous halogenated esters; experimental values for this compound are scarce in published literature.

Phase Behavior: Mesogenic Properties

Evidence from cyclotriphosphazene derivatives suggests that alkyl chain length (e.g., heptyl vs. dodecyl) significantly impacts mesophase formation. For example, heptyl-substituted cyclotriphosphazenes exhibit smectic C and nematic phases, while dodecyl analogs show only nematic phases . By analogy, this compound’s heptyl chain may promote smectic ordering in liquid crystals, though its iodine substituent could disrupt phase stability compared to non-halogenated esters.

Compound Type Alkyl Chain Substituent Mesophase Observed
Cyclotriphosphazene Heptyl Schiff base Smectic C, Nematic
Cyclotriphosphazene Dodecyl Schiff base Nematic
This compound Heptyl Iodo Not reported (inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.